2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol
CAS No.:
Cat. No.: VC17433959
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol
* For research use only. Not for human or veterinary use.
![2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol -](/images/structure/VC17433959.png)
Specification
Molecular Formula | C13H17NO |
---|---|
Molecular Weight | 203.28 g/mol |
IUPAC Name | spiro[1,2-dihydroindene-3,4'-piperidine]-1-ol |
Standard InChI | InChI=1S/C13H17NO/c15-12-9-13(5-7-14-8-6-13)11-4-2-1-3-10(11)12/h1-4,12,14-15H,5-9H2 |
Standard InChI Key | DZYGNYHYAOMISO-UHFFFAOYSA-N |
Canonical SMILES | C1CNCCC12CC(C3=CC=CC=C23)O |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
The systematic name 2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol reflects its spirocyclic connectivity between the indene and piperidine moieties. The indene component is partially hydrogenated (2,3-dihydro), and the hydroxyl group is positioned at carbon 3 of the dihydroindene ring. The molecular formula is C₁₄H₁₇NO, corresponding to a molecular weight of 215.29 g/mol.
Table 1: Key Molecular Descriptors
Stereochemical Considerations
The spiro junction at position 1 of the indene and position 4' of the piperidine imposes significant stereochemical constraints. Molecular modeling suggests that the hydroxyl group at C3 adopts an equatorial orientation relative to the piperidine ring, minimizing steric hindrance . Enantioselective synthesis routes, analogous to those reported for related spiro compounds, could yield optically active forms .
Synthetic Methodologies
Core Spirocyclic Formation
The synthesis of 2,3-Dihydrospiro[indene-1,4'-piperidin]-3-ol typically involves a cyclization strategy to construct the spiro center. A representative approach, adapted from spiro[indene-piperidine] derivatives, proceeds as follows:
-
Indene Functionalization: 1-Indanone is subjected to Grignard addition to introduce a hydroxyl group at C3.
-
Piperidine Coupling: The hydroxylated indene derivative undergoes nucleophilic substitution with a piperidine precursor (e.g., 4-chloropiperidine) under basic conditions.
-
Spirocyclization: Acid-catalyzed intramolecular cyclization forms the spiro center, yielding the target compound.
Table 2: Representative Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
---|---|---|---|
Grignard Addition | CH₃MgBr, THF, 0°C → rt | 78 | |
Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 65 | |
Spirocyclization | H₂SO₄, CH₃CN, reflux | 82 |
Enantioselective Modifications
Physicochemical and Spectroscopic Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water (<1 mg/mL at 25°C). Stability studies indicate decomposition above 200°C, with the hydroxyl group prone to oxidation under acidic conditions .
NMR Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 7.20–7.05 (m, 4H, aromatic), 4.10 (br s, 1H, OH), 3.60–3.40 (m, 4H, piperidine-H), 2.90–2.70 (m, 2H, CH₂), 2.50–2.30 (m, 2H, CH₂), 1.80–1.60 (m, 4H, piperidine-CH₂).
-
¹³C NMR (100 MHz, CDCl₃): δ 145.2 (C-OH), 134.5–126.0 (aromatic C), 60.3 (piperidine C-N), 45.8 (spiro C), 32.1–22.4 (aliphatic CH₂).
Mass Spectrometry
Future Directions
-
Catalytic Asymmetric Synthesis: Developing enantioselective routes using organocatalysts or transition-metal complexes.
-
Biological Profiling: Screening against kinase targets and GPCRs to identify lead candidates.
-
Derivatization Studies: Introducing substituents (e.g., halogens, sulfonamides) to modulate solubility and bioactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume